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molecular formula C9H10N2O2S B3049328 N-(cyanomethyl)-4-methylbenzenesulfonamide CAS No. 20228-87-9

N-(cyanomethyl)-4-methylbenzenesulfonamide

Cat. No. B3049328
M. Wt: 210.26 g/mol
InChI Key: KOOBRRKKRKKSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440976B2

Procedure details

Sodium hydride (11.7 g, 60% dispersion in mineral oil, 293 mmol) was added portionwise to a cooled (0° C.) solution of 1-benzenesulfonyl-5-bromo-2-bromomethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (130 g, 266 mmol) and N-cyanomethyl-4-methyl-benzenesulfonamide (61.5 g, 293 mmol) in DMF (1.25 L). The reaction mixture was stirred at 0° C. for 15 minutes, then allowed to warm to ambient temperature and stirred for 1 hour. The reaction mixture was poured into a cooled, stirred solution of 2M hydrochloric acid (1.25 L). The resultant precipitate was collected by filtration (slow) and the cake washed with water, followed by methanol and then diethyl ether. The resulting cake was dried to afford the title compound as a grey solid (154 g, 94%). LCMS (Method B): RT=4.28 min, M+H+=617/619. 1H NMR (400 MHz, CDCl3): 8.49 (d, J=2.3 Hz, 1H), 8.42 (d, J=2.3 Hz, 1H), 8.33-8.33 (m, 2H), 7.78-7.76 (m, 2H), 7.64-7.64 (m, 1H), 7.55-7.54 (m, 2H), 7.34 (d, J=8.1 Hz, 2H), 5.43 (s, 2H), 4.28 (s, 2H), 3.96 (s, 3H), 2.43 (s, 3H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
1.25 L
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[N:9]([S:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:19])=[O:18])[C:8]=1[CH2:26]Br)=[O:6].[C:28]([CH2:30][NH:31][S:32]([C:35]1[CH:40]=[CH:39][C:38]([CH3:41])=[CH:37][CH:36]=1)(=[O:34])=[O:33])#[N:29].Cl>CN(C=O)C>[CH3:3][O:4][C:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[N:9]([S:17]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)(=[O:18])=[O:19])[C:8]=1[CH2:26][N:31]([CH2:30][C:28]#[N:29])[S:32]([C:35]1[CH:36]=[CH:37][C:38]([CH3:41])=[CH:39][CH:40]=1)(=[O:34])=[O:33])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
COC(=O)C1=C(N(C2=NC=C(C=C21)Br)S(=O)(=O)C2=CC=CC=C2)CBr
Name
Quantity
61.5 g
Type
reactant
Smiles
C(#N)CNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1.25 L
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.25 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a cooled
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration (slow)
WASH
Type
WASH
Details
the cake washed with water
CUSTOM
Type
CUSTOM
Details
The resulting cake was dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=C(N(C2=NC=C(C=C21)Br)S(=O)(=O)C2=CC=CC=C2)CN(S(=O)(=O)C2=CC=C(C=C2)C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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